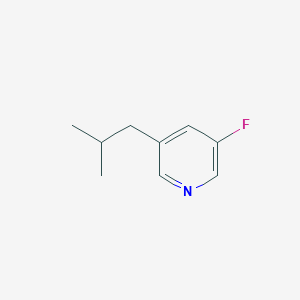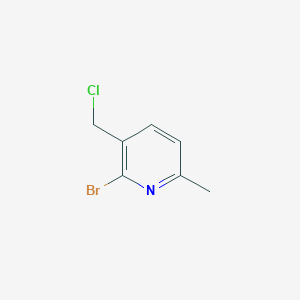
2-Bromo-3-(chloromethyl)-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(chloromethyl)-6-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(chloromethyl)-6-methylpyridine can be achieved through several methods. One common approach involves the bromination of 3-(chloromethyl)-6-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(chloromethyl)-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methyl group on the pyridine ring can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with different functional groups.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of pyridine amines or alcohols.
Applications De Recherche Scientifique
2-Bromo-3-(chloromethyl)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(chloromethyl)-6-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of halogen atoms enhances its reactivity and ability to form covalent bonds with target molecules, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-(chloromethyl)pyridine: Lacks the methyl group at the 6-position.
3-(Chloromethyl)-6-methylpyridine: Lacks the bromine atom at the 2-position.
2-Bromo-6-methylpyridine: Lacks the chloromethyl group at the 3-position.
Uniqueness
2-Bromo-3-(chloromethyl)-6-methylpyridine is unique due to the presence of both bromine and chlorine atoms, along with a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H7BrClN |
|---|---|
Poids moléculaire |
220.49 g/mol |
Nom IUPAC |
2-bromo-3-(chloromethyl)-6-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,4H2,1H3 |
Clé InChI |
PYIHKHONMNSYGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2'-[1,3]dioxolane]](/img/structure/B13659073.png)
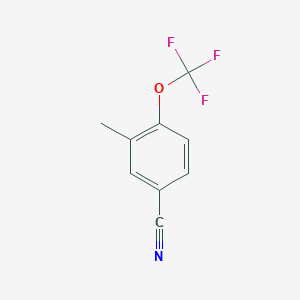
![5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/no-structure.png)
![5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine](/img/structure/B13659097.png)
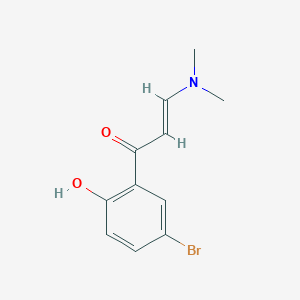
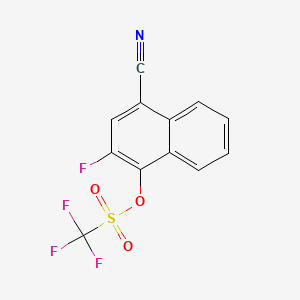
![rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate](/img/structure/B13659112.png)
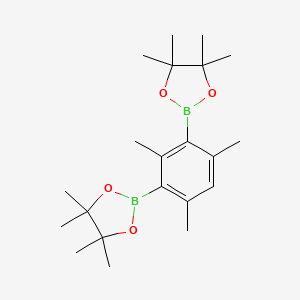
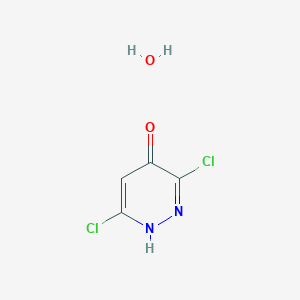

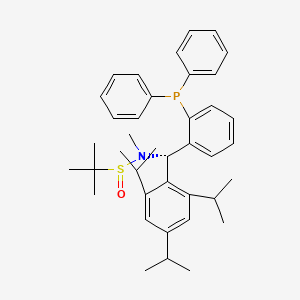
![3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13659139.png)

